molecular formula C21H21NO6 B2773586 (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 904009-07-0

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2773586
CAS RN: 904009-07-0
M. Wt: 383.4
InChI Key: XRFGHELSPKZYQU-ZDLGFXPLSA-N
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Description

The molecule is a benzofuran derivative with a carbamate group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecule contains a benzofuran core, which is a fused ring structure that includes a benzene ring and a furan ring. It also has a carbamate group attached to the benzofuran core .


Chemical Reactions Analysis

Benzofurans can undergo electrophilic substitution reactions similar to other aromatic compounds. The carbamate group might make the molecule more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzofurans are stable compounds. The presence of the carbamate group might increase the polarity of the molecule .

Scientific Research Applications

Synthesis of 2,3-Dihydrobenzo[1,4]dioxine Derivatives

This compound is related to the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, achieved through tandem oxidative aminocarbonylation-cyclization reactions. These reactions are catalyzed by palladium in the presence of an iodide promoter, demonstrating the compound's relevance in synthetic organic chemistry for the preparation of cyclic compounds with potential biological activities (Gabriele et al., 2006).

Agricultural Applications

Similar structures are investigated for their agricultural applications, particularly as carrier systems for fungicides like carbendazim and tebuconazole. These systems aim to improve the efficiency of fungicides through controlled release, reducing environmental and human toxicity (Campos et al., 2015).

Photocatalytic Degradation Studies

The photocatalytic degradation of carbofuran, a compound with a similar benzofuran core, using semiconductor oxides, showcases potential environmental applications. This research highlights the use of photocatalysis to degrade persistent organic pollutants in water, indicating the compound's relevance in environmental chemistry and pollution control (Mahalakshmi et al., 2007).

Photodynamic Therapy for Cancer Treatment

Compounds with a similar structure have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) against cancer. The research focuses on the synthesis of zinc phthalocyanines substituted with novel functional groups, demonstrating high singlet oxygen quantum yield, a crucial parameter for effective PDT agents (Pişkin et al., 2020).

Controlled Topical Drug Delivery Systems

Studies on metal-organic frameworks (MOFs) for the controlled release of bioactive molecules illustrate the potential of compounds with similar functionalities in drug delivery applications. These systems aim to improve the efficacy and reduce the side effects of drugs by ensuring controlled release at the target site (Noorian et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have biological activity and are used in pharmaceuticals .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this molecule. The specific hazards would depend on the properties of the compound .

Future Directions

Future research could explore the potential uses of this compound, particularly if it has any biological activity. It could also involve studying the compound’s reactivity and stability .

properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-8-14(27-21(24)22(2)3)11-17-19(12)20(23)18(28-17)10-13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGHELSPKZYQU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

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